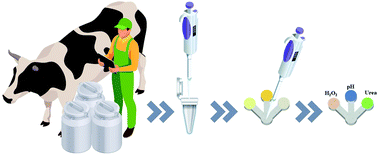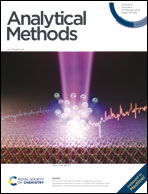Simultaneous analysis of multiple adulterants in milk using microfluidic paper-based analytical devices†
Analytical MethodsANAL METHODS-UK Pub Date: 2021-10-11 DOI: 10.1039/D1AY01339D
Abstract
This study reports the simultaneous colorimetric detection of urea, H2O2, and pH in milk samples using microfluidic paper-based analytical devices (μPADs) fabricated through a craft cutter printer. Paper-based devices were designed to contain three detection zones interconnected to a sampling zone by microfluidic channels. Colorimetric analysis was performed using images digitalized through an office scanner. The volumes of chromogenic and sample solutions were optimized, and the best colorimetric performance was achieved by adding 0.5 and 10 μL into detection and sampling zones, respectively. Simultaneous assays were then carried out, and the recorded responses revealed a linear behavior in the concentration ranges from 0–30.0 mmol L−1, 0–10.0 mmol L−1 and 6.0–9.0 for urea, H2O2 and pH, respectively. The limit of detection values obtained for urea and H2O2 were 2.4 mmol L−1 and 0.1 mmol L−1, respectively. For pH measurements, colorimetric assay allowed the monitoring of solution pH with a resolution of 0.25 units. The use of μPADs to detect target adulterants exhibited suitable reproducibility (RSD ≤ 6.0%), accuracy (91–102%) and no cross-reaction occurrence. When compared to reference techniques, colorimetric assays did not reveal a significant difference at a confidence level of 95%. As a proof-of-concept, the feasibility of the proposed approach was successfully demonstrated through the analysis of potential adulterants in sixteen milk samples, which were tested without any pretreatment requirement. Based on the achievements, μPADs in conjunction with colorimetric measurements emerge as a powerful tool for rapid screening of potential adulterants in milk.

Recommended Literature
- [1] Extended enantiopure ortho-phenylene ethylene (o-OPE)-based helical systems as scaffolds for supramolecular architectures: a study of chiroptical response and its connection to the CISS effect†
- [2] Strongly correlated plexcitonics: evolution of the Fano resonance in the presence of Kondo correlations
- [3] Efficient synthesis of polysubstituted isochromanones via a novel photochemical rearrangement†
- [4] 1,10-Phenanthroline: a versatile ligand
- [5] Photoreductive dechlorination of chlorinated benzene derivatives catalyzed by ZnS nanocrystallites
- [6] Tetrahydro-pyrimido-indoles as selective LIMK inhibitors: synthesis, selectivity profiling and structure–activity studies†‡
- [7] Coloring attributes of betalains: a key emphasis on stability and future applications
- [8] BF3·Et2O-mediated Friedel–Crafts C–H bond polymerization to synthesize π-conjugation-interrupted polymer semiconductors†
- [9] Selective assembly of specifically charged proteins on an electrochemically switched surface
- [10] Contents list










